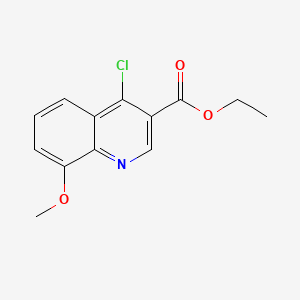

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZDELEERNECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307937 | |

| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27568-05-4 | |

| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27568-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 196906 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27568-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the quinoline core via the Gould-Jacobs reaction, yielding Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This intermediate is subsequently chlorinated at the C4 position to afford the final product.

An In-depth Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Its substituted quinoline framework serves as a versatile scaffold for the synthesis of novel bioactive molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as an intermediate in drug discovery, particularly in the development of anti-infective and anti-cancer agents.

Physicochemical Properties

This compound is a pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂ClNO₃ | |

| Molecular Weight | 265.69 g/mol | |

| CAS Number | 27568-05-4 | |

| Appearance | Pale yellow amorphous powder | |

| Melting Point | 73-80 °C | |

| Purity | ≥ 98% (HPLC) | |

| Storage Conditions | 0-8°C |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. While a specific detailed protocol for this exact compound is not widely published, the general synthesis of related 4-chloroquinoline-3-carboxylate derivatives provides a viable pathway. One common approach involves the Gould-Jacobs reaction, followed by chlorination.

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar quinoline structures, is outlined below. This process begins with the cyclization of an aniline derivative with a malonic acid derivative to form a 4-hydroxyquinoline intermediate, which is then chlorinated.

An antechamber to the intricate world of pharmacologically active quinoline derivatives, this compound, stands as a molecule of considerable interest. Its structural motifs hint at a spectrum of potential biological activities, positioning it as a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide serves to consolidate the current understanding of its physicochemical properties, delineate a plausible synthetic pathway, and explore its prospective role in drug discovery, particularly within the realm of oncology.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and physical state of this compound are summarized in the table below.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₃ |

| Molecular Weight | 265.69 g/mol |

| CAS Number | 27568-05-4 |

| Appearance | Pale yellow amorphous powder |

| Melting Point | 73-80 °C |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available literature, a general and reliable synthetic strategy can be inferred from the synthesis of analogous quinoline structures. The most common approach involves the cyclization of an appropriately substituted aniline with a malonic ester derivative, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.

Experimental Protocol: A General Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This initial step involves a thermal cyclization reaction.

-

Reactants: 2-Methoxyaniline and diethyl ethoxymethylenemalonate.

-

Procedure: A mixture of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated at high temperatures (typically in a high-boiling solvent like Dowtherm A) to facilitate the condensation and subsequent cyclization to form the quinoline ring system. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.

Step 2: Chlorination of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The intermediate from the first step is then converted to the target compound.

-

Reactant: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

-

Reagent: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: The dried Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is treated with an excess of the chlorinating agent, often with gentle heating. The reaction converts the hydroxyl group at the 4-position to a chloro group. After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then worked up, typically by pouring it onto ice, followed by neutralization and extraction with an organic solvent. The crude product is then purified, for instance, by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the ethyl ester, methoxy, and quinoline protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the calculated molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, and the aromatic quinoline ring.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound, particularly the presence of the chloro and methoxy groups on the quinoline core, suggest its potential as a precursor for pharmacologically active molecules.

Anticancer Potential

Research into quinoline-3-carboxylate derivatives has highlighted their potential as antiproliferative agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.

A potential mechanism of action for derivatives of this compound could involve the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic scaffold that can interact with the ATP-binding site of the enzyme. The quinoline core of this compound could serve as such a scaffold.

Caption: Potential mechanism of anticancer activity.

Experimental Workflow for Biological Evaluation

To assess the biological activity of derivatives synthesized from this compound, a standard experimental workflow would be employed. This would typically involve in vitro cell-based assays followed by more complex in vivo studies for promising candidates.

Caption: Workflow for evaluating biological activity.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. Its physicochemical properties and versatile synthetic handles make it an attractive starting material for the generation of diverse libraries of quinoline derivatives. Further investigation into the biological activities of these derivatives, particularly in the context of anticancer and anti-infective drug discovery, is warranted. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this promising chemical scaffold.

Elucidation of the Molecular Architecture: A Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of a complete, published structure elucidation in a single source, this document synthesizes information from established synthetic methodologies for similar quinoline derivatives and general spectroscopic principles. The presented data is predictive and based on analogous compounds, offering a robust framework for researchers working with this molecule.

Synthetic Pathway

The synthesis of this compound typically proceeds via a multi-step reaction sequence, commencing with the Gould-Jacobs reaction, a well-established method for the formation of quinoline ring systems.[1][2] This is followed by a chlorination step to introduce the chloro-substituent at the 4-position.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

-

In a round-bottom flask, 2-methoxyaniline is reacted with diethyl ethoxymethylenemalonate.

-

The reaction mixture is heated at high temperature (typically in a high-boiling solvent like diphenyl ether) to facilitate the initial condensation and subsequent thermal cyclization.[1]

-

Upon cooling, the intermediate, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, precipitates and can be isolated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination to this compound

-

The dried Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is suspended in a chlorinating agent, commonly phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of structurally related compounds.

¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~7.80 | d | 1H | H-5 |

| ~7.50 | t | 1H | H-6 |

| ~7.20 | d | 1H | H-7 |

| 4.45 | q | 2H | -OCH₂CH₃ |

| 4.05 | s | 3H | -OCH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~155.0 | C-8 |

| ~148.0 | C-4 |

| ~145.0 | C-2 |

| ~140.0 | C-8a |

| ~128.0 | C-5 |

| ~122.0 | C-6 |

| ~118.0 | C-4a |

| ~110.0 | C-7 |

| ~105.0 | C-3 |

| 62.0 | -OCH₂CH₃ |

| 56.0 | -OCH₃ |

| 14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2980, ~2840 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1600, ~1580 | C=C stretch (quinoline ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1080 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| [M]+ | Molecular ion |

| [M+2]+ | Isotope peak for ³⁷Cl |

| [M-C₂H₅]+ | Loss of ethyl group |

| [M-OC₂H₅]+ | Loss of ethoxy group |

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression from synthesis to the structural confirmation of this compound.

Caption: Logical workflow for the synthesis and structural elucidation.

Signaling Pathway of Synthesis

This diagram illustrates the key transformations in the synthetic pathway.

Caption: Key transformations in the synthetic pathway.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel quinoline-based compounds. The provided data and protocols, while based on established chemical principles and analysis of related structures, should be verified with experimental data for definitive structural confirmation.

References

biological activity of quinoline-3-carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of Quinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2] As a "nitrogen-equivalent" of naphthalene, its unique structure has been a focal point for medicinal chemists for decades, leading to the development of drugs with a wide array of therapeutic applications, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3][4][5]

Within this versatile family, quinoline-3-carboxylate and its derivatives have emerged as a particularly promising class of compounds. The presence of the carboxylic acid or a corresponding ester/amide group at the C-3 position significantly influences the molecule's physicochemical properties and its interaction with biological targets.[6] This has spurred extensive research, revealing that these derivatives exhibit potent and often selective biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline-3-carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2][7] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell survival and proliferation.[1][2]

Antiproliferative Effects

Numerous studies have reported the cytotoxic effects of these derivatives. For instance, certain 2,4-disubstituted quinoline-3-carboxylate compounds have shown potent activity against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines.[1][6][7] The conversion of ester derivatives to their corresponding carboxylic acids has been shown to enhance selectivity towards cancer cells over non-cancerous cells, a crucial aspect for reducing off-target toxicity.[6][8]

Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism for the anticancer effect of these compounds is the upregulation of intrinsic apoptosis pathways.[1][7] This involves the activation of a cascade of intracellular signals that lead to controlled cell death.

-

Enzyme Inhibition: Quinoline derivatives are known to inhibit various enzymes critical for cancer progression.

-

ATM Kinase Inhibition: Quinoline-3-carboxamides have been identified as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response (DDR) pathway that cancer cells exploit for survival.[9][10]

-

Topoisomerase Inhibition: The quinoline core is a known pharmacophore for targeting bacterial topoisomerases, and this inhibitory action extends to human topoisomerases, which are vital for DNA replication in cancer cells.[11][12]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain quinoline carboxylic acids act as inhibitors of DHODH, an enzyme essential for the de novo synthesis of pyrimidines, thereby halting the proliferation of rapidly dividing cancer cells.[11][12][13]

-

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected quinoline-3-carboxylate derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-3-carboxylate Derivative 4m | MCF-7 (Breast) | 0.33 | [1][7] |

| Quinoline-3-carboxylate Derivative 4n | MCF-7 (Breast) | 0.33 | [1][7] |

| Quinoline-3-carboxylate Derivative 4k | K562 (Leukemia) | 0.28 | [1][7] |

| Quinoline-3-carboxylate Derivative 4m | K562 (Leukemia) | 0.28 | [1][7] |

| 2,4-disubstituted quinoline-3-carboxylic acid 2f | MCF-7 / K562 | Potent & Selective | [6] |

| 2,4-disubstituted quinoline-3-carboxylic acid 2l | MCF-7 / K562 | Potent & Selective | [6] |

Antimicrobial Activity

The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones). Quinoline-3-carboxylate derivatives also exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

Spectrum of Activity

Synthesized derivatives have shown efficacy against bacteria such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[17][18][19][20] Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans.[15][18]

Mechanism of Action

The primary antibacterial mechanism for many quinoline compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[21] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds induce double-strand breaks in the bacterial chromosome, leading to cell death. Some derivatives may also function by inhibiting other essential enzymes like peptide deformylase (PDF).[15][16]

Caption: General synthesis workflow for quinoline-3-carboxamides.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for selected derivatives.

| Compound Class | Microorganism | MIC/MBC (µg/mL) | Reference |

| 2-chloroquinoline-3-carboxamide 5b | MRSA | MBC: 3.79 mM | [17] |

| 2-chloroquinoline-3-carboxamide 5f | S. aureus | MBC: 1.79 mM | [17] |

| Quinoline Derivative 11 | S. aureus | MIC: 6.25 | [19] |

| Quinoline Derivative 12 | E. coli | MIC: 3.125 | [19] |

| Quinoline Derivative 12 | S. aureus | MIC: 3.125 | [19] |

| Substituted Quinoline Derivative 6 | Various Bacteria & Fungi | MIC: 3.12 - 50 | [15][16] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key mediators and enzymes in the inflammatory cascade.[22][23][24]

Inhibition of Inflammatory Mediators

Studies using models like lipopolysaccharide (LPS)-stimulated macrophages have shown that quinoline-3-carboxylic acids can inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[22][23][25]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at sites of inflammation.[24][26] Some derivatives may also inhibit lipoxygenase (LOX) enzymes or modulate inflammatory signaling pathways like NF-κB.[27][28]

Caption: Inhibition of pro-inflammatory mediator production.

Quantitative Anti-inflammatory Data

Several quinoline-3-carboxylic acids have shown potent anti-inflammatory activity in in-vitro assays, with IC50 values comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[22][23]

| Compound Class | Assay | Result | Reference |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities vs. indomethacin | [22][23] |

| Quinoline-3-carboxamides | Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition | IC50 = 9.9 nM (Compound 1bv) | [29] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key in-vitro assays used to evaluate the biological activities of quinoline-3-carboxylate derivatives.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[30][31] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[31][32]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline-3-carboxylate derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[32]

-

Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for a specified period (e.g., 24, 48, or 72 hours).[32]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[32][33]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[31]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[31]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for the blank absorbance. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the effect of a compound on the production of nitric oxide (NO) in LPS-stimulated murine macrophages (e.g., RAW 264.7 cells). NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][27]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM)

-

Test compound and Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[27]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[25]

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[25][27]

-

Griess Assay:

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.[25]

-

Data Analysis: Quantify the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. A preliminary MTT assay should be performed to ensure the observed effects are not due to cytotoxicity.[25]

Conclusion and Future Perspectives

Quinoline-3-carboxylate derivatives represent a highly versatile and pharmacologically active class of compounds. The research summarized in this guide highlights their potent efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies indicate that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring, offering vast possibilities for chemical modification to enhance potency and selectivity.[12][13][24]

Future research should focus on the structural optimization of lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. The exploration of novel hybrid molecules, combining the quinoline-3-carboxylate scaffold with other known pharmacophores, could lead to multi-target agents with enhanced therapeutic efficacy. As our understanding of the molecular targets and signaling pathways deepens, the rational design of new derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. ijcrt.org [ijcrt.org]

- 29. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. benchchem.com [benchchem.com]

- 33. atcc.org [atcc.org]

An In-depth Technical Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

CAS Number: 27568-05-4

This technical guide provides a comprehensive overview of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on its role as a precursor in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₃. Its structure is characterized by a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 8-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 27568-05-4 |

| Molecular Formula | C₁₃H₁₂ClNO₃ |

| Molecular Weight | 265.69 g/mol |

| Synonyms | 4-Chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester, Ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This step involves the cyclization of an appropriate acyclic precursor. A common method is the Gould-Jacobs reaction, starting from an aniline derivative and diethyl (ethoxymethylene)malonate, followed by thermal cyclization.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-methoxyaniline and diethyl (ethoxymethylene)malonate is heated. The intermediate, 2-((2-methoxyphenylamino)methylene)malonate, can be isolated or formed in situ.

-

Cyclization: The intermediate is suspended in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and heated to approximately 250°C.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, precipitates. The solid is then collected by filtration and washed with a non-polar solvent like pentane to remove the high-boiling solvent.

literature review on substituted quinoline-3-carboxylates

An In-Depth Technical Guide on Substituted Quinoline-3-carboxylates and Their Derivatives For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, making them a focal point in drug discovery.[3][4] Among these, substituted quinoline-3-carboxylates and their related carboxamides are of particular interest due to their potent and diverse biological effects, including anticancer, antibacterial, and antifungal properties.[4][5] This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the Quinoline-3-carboxylate Scaffold

The synthesis of the quinoline-3-carboxylate core can be achieved through several established and modern synthetic routes. Key intermediates often include 2-chloroquinoline-3-carbaldehydes, which are then oxidized to the desired carboxylic acid.

Key Synthetic Pathways

-

Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehydes: This is a versatile and common method for synthesizing the key precursor, 2-chloroquinoline-3-carbaldehyde, from readily available N-arylacetamides (acetanilides). The reaction involves formylation and cyclization using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF).[6]

-

Oxidation to Quinoline-3-carboxylic Acid: The aldehyde group of 2-chloroquinoline-3-carbaldehyde can be readily oxidized to a carboxylic acid. A common method involves using an oxidizing agent like silver nitrate in an alkaline medium.[7][8]

-

Friedländer Annulation: This classical method provides a direct route to the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as diethyl malonate.[9][10] The reaction can be catalyzed by acids or bases.[11][12]

-

Gould-Jacobs Reaction: This route is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylates. It typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[13]

A general workflow for the synthesis and subsequent biological evaluation of quinoline-3-carboxylate derivatives is outlined below.

Biological Activities and Quantitative Data

Substituted quinoline-3-carboxylates and their amide derivatives exhibit a remarkable range of biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity

These compounds often exert their anticancer effects by inhibiting key enzymes in cell signaling pathways that are crucial for tumor growth and survival.[6] The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are standard metrics for their potency.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxamide Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5a | Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 (GI₅₀) | [3][14] |

| 5a | Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.031 (GI₅₀) | [3][14] |

| 6b | Quinoline-3-carboxamide (Thiophene deriv.) | MCF-7 (Breast) | 5.069 | [7] |

| 8b | Quinoline-3-carboxamide (Thiophene deriv.) | MCF-7 (Breast) | 0.839 | [7] |

| 6b | Quinoline-3-carboxamide (Regioisomer) | HCT116 (Colon) | 0.15 | [5] |

| 4k | Quinoline-3-carboxylate | K562 (Leukemia) | 0.28 |

| 4m | Quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | |

Antibacterial Activity

Many quinoline derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[15][16] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5d | Quinolone-quinoline hybrid | S. aureus (MRSA) | 0.5 | [15] |

| 5d | Quinolone-quinoline hybrid | E. coli | 8 | [15] |

| 7b | Quinoline-hydroxyimidazolium hybrid | S. aureus | 2 | [17] |

| 7b | Quinoline-hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [17] |

| 11 | Quinoline-carbonitrile derivative | S. aureus | 6.25 | [16] |

| 9 | Quinoline derivative | S. aureus | 0.12 | [18] |

| 16 | Quinolone-ketolide hybrid | S. pneumoniae | ≤ 0.008 |[18] |

Signaling Pathways in Cancer

Quinoline derivatives frequently target critical signaling pathways that are dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like Ras/Raf/MEK and PI3K/Akt, promoting cell proliferation and survival.[4][19] Overexpression or mutation of EGFR is common in many cancers.[20] Certain 4-anilinoquinoline derivatives act as ATP-competitive inhibitors in the EGFR kinase domain, blocking its autophosphorylation and subsequent signal transduction.[19]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1] Its aberrant activation is a hallmark of many cancers.[21][22] Several quinoline derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[19][23] By blocking these key nodes, the compounds can effectively halt cell cycle progression and induce apoptosis.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of substituted quinoline-3-carboxylates.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack)

This protocol is a generalized procedure based on established methods.[6][24]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath to 0-5°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12-15 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.

-

Addition of Substrate: To this reagent, add the substituted N-arylacetamide (1 equivalent) portion-wise.

-

Reaction: After the addition is complete, slowly allow the mixture to reach room temperature, then heat at 80-90°C for 4-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain the purified 2-chloroquinoline-3-carbaldehyde.[6][24]

Protocol 2: Hydrolysis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This protocol describes the conversion of the ester to the corresponding carboxylic acid.[25]

-

Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 2N aqueous sodium hydroxide solution.

-

Hydrolysis: Stir the suspension under reflux for 2-3 hours.

-

Isolation: After cooling the mixture, filter to remove any unreacted material.

-

Precipitation: Acidify the filtrate to pH 4 with 2N HCl.

-

Collection: Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum to yield 4-hydroxyquinoline-3-carboxylic acid.[25]

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[26][27][28]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[26][28]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound (typically in DMSO, diluted with medium) and incubate for 48-72 hours. Include a vehicle-only control.[26][28]

-

MTT Addition: Remove the treatment medium. Add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26][28]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26][28]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[27]

Protocol 4: In Vitro Antibacterial Susceptibility (MIC Determination)

This protocol determines the minimum inhibitory concentration using the broth microdilution or agar dilution method, following CLSI guidelines.[15][17]

-

Preparation: Prepare a series of two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Include positive (no drug) and negative (no bacteria) controls.

References

- 1. benchchem.com [benchchem.com]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijsr.net [ijsr.net]

- 25. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. MTT (Assay protocol [protocols.io]

Potential Therapeutic Targets of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential in drug discovery and development. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its role as a putative inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a critical target in the development of anticancer and anti-inflammatory agents. This document outlines the mechanism of action, relevant signaling pathways, detailed experimental protocols for target validation, and quantitative data on related compounds to guide further research and development efforts.

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. This compound belongs to this class of compounds and serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural features suggest potential interactions with specific biological targets, making it a compound of interest for therapeutic development. This guide focuses on the compelling evidence pointing towards Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis, cell proliferation, and other metabolic processes.[5] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway, making DHODH a validated and attractive target for cancer therapy.[3][6]

Mechanism of Action

This compound and its analogues are hypothesized to act as inhibitors of DHODH. By binding to the enzyme, likely in the ubiquinone-binding tunnel, these compounds prevent the conversion of dihydroorotate to orotate. This leads to a depletion of the intracellular pyrimidine pool, which in turn triggers several downstream cellular events that collectively inhibit cell proliferation and induce cell death.[4]

Signaling Pathways and Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by compounds such as this compound can initiate a cascade of downstream signaling events, ultimately leading to the suppression of cell growth and proliferation.

Figure 1: Signaling Pathway of DHODH Inhibition.

Cell Cycle Arrest

Depletion of pyrimidines due to DHODH inhibition leads to a stall in DNA replication, causing cell cycle arrest, primarily at the S-phase.[4] This is a direct consequence of the unavailability of essential building blocks for new DNA synthesis.

Modulation of Oncogenic Signaling

DHODH inhibition has been shown to impact key cancer-related signaling proteins. Notably, it can lead to the downregulation of the oncoprotein c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[7] This shift in the balance of cell cycle regulators further contributes to the anti-proliferative effects.

Induction of Apoptosis

Prolonged pyrimidine starvation and cell cycle arrest can ultimately trigger programmed cell death, or apoptosis. This is a crucial mechanism for the elimination of cancer cells and is a desired outcome for many anticancer therapies.[6]

Quantitative Data for DHODH Inhibitors

While specific inhibitory concentration (IC50) values for this compound against DHODH are not yet publicly available, data from structurally similar 4-quinoline carboxylic acid derivatives demonstrate potent inhibition of the enzyme. This provides a strong rationale for investigating the subject compound as a DHODH inhibitor.

| Compound Class | Specific Analogue | Target | IC50 (nM) | Reference |

| 4-Quinoline Carboxylic Acids | Analogue 41 | Human DHODH | 9.71 ± 1.4 | [8] |

| 4-Quinoline Carboxylic Acids | Analogue 43 | Human DHODH | 26.2 ± 1.8 | [8] |

| 1,7-Naphthyridine | Analogue 46 | Human DHODH | 28.3 ± 3.3 | [8] |

| Imidazo[1,2-a]pyridine-3-carboxylic acid | Compound 11 | Human DHODH | KD = 6.06 µM | [9] |

| 3-benzylidene-6,7-benz-chroman-4-one | SBL-105 | Human DHODH | 48.48 | [10] |

Experimental Protocols

To validate DHODH as a therapeutic target for this compound, a series of biochemical and cell-based assays are recommended.

DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)

This assay directly measures the enzymatic activity of purified DHODH and its inhibition by the test compound. The activity is monitored by the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1][2][11]

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compound (this compound)

-

Control inhibitor (e.g., Brequinar)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of DHO, DCIP, and CoQ10.

-

Dilute the recombinant DHODH enzyme to the desired working concentration in the assay buffer.

-

Prepare serial dilutions of the test compound and control inhibitor.

-

Add the compound dilutions to the wells of a 96-well plate.

-

Add the DHODH enzyme solution to each well and incubate to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction and determine the IC50 value.

Figure 2: Workflow for DHODH Enzymatic Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Materials:

-

Cancer cell line (e.g., A549, HL-60)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Incubator

-

Plate reader

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate cell viability and determine the GI50 (concentration for 50% growth inhibition).

Uridine Rescue Experiment

To confirm that the anti-proliferative effect of the compound is due to the inhibition of the de novo pyrimidine synthesis pathway, a rescue experiment with exogenous uridine can be performed.

Procedure:

-

Follow the protocol for the cellular proliferation assay.

-

In a parallel set of wells, co-treat the cells with the test compound and a surplus of uridine (e.g., 100 µM).

-

If the addition of uridine reverses the anti-proliferative effect of the compound, it provides strong evidence for on-target activity.[5]

Conclusion

The available evidence strongly suggests that Dihydroorotate Dehydrogenase is a key potential therapeutic target for this compound. Its inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to cell cycle arrest, modulation of oncogenic signaling, and apoptosis in rapidly proliferating cells. The experimental protocols outlined in this guide provide a clear path for the validation of this target and the characterization of the compound's inhibitory activity. Further investigation into the specific binding kinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as an anticancer or anti-inflammatory agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough literature search did not yield specific quantitative solubility data for ethyl 4-chloro-8-methoxyquinoline-3-carboxylate. The following sections, therefore, present a general solubility profile for structurally similar quinoline derivatives, alongside a detailed, generalized experimental protocol for solubility determination. This guide is intended to serve as a valuable reference for researchers and scientists in the field of drug development.

Introduction to Quinoline Derivatives and Solubility

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds. The solubility of such compounds is a critical physicochemical property that significantly influences their bioavailability, formulation development, and purification processes. The quinoline core is predominantly hydrophobic, which generally leads to low aqueous solubility.[1] The presence of functional groups, such as the chloro, methoxy, and carboxylate ester groups on the target molecule, will modulate its solubility characteristics in different solvents. As a general rule, quinoline and its derivatives tend to be more soluble in organic solvents than in water.[2]

Illustrative Solubility Data of Structurally Related Quinoline Derivatives

While specific data for this compound is unavailable, the solubility of related compounds can provide valuable insights. Quinoline derivatives are typically weak bases, and their solubility in aqueous solutions can be pH-dependent.[3]

The following table summarizes the expected qualitative solubility and some quantitative data for similar quinoline compounds in common solvents to provide a comparative reference.

| Compound/Derivative | Solvent | Temperature (°C) | Solubility | Reference |

| Quinoline (unsubstituted) | Water (cold) | 20 | 6.1 g/L (Slightly Soluble) | [2][4] |

| Quinoline (unsubstituted) | Water (hot) | - | Readily Soluble | [2] |

| Quinoline (unsubstituted) | Ethanol, Ether, Acetone | - | Soluble | [4] |

| 5-Chloro-8-hydroxyquinoline | Various Organic Solvents | 298.15 K (25 °C) | Generally Soluble | [1] |

| Pyrazolo quinazoline derivatives | DMF, DMSO, THF, 1,4-Dioxane | 298.15 - 328.15 K | Solubility increases with temperature | [5] |

Note: DMF (N,N-dimethylformamide), DMSO (Dimethyl sulfoxide), THF (Tetrahydrofuran). This table is for illustrative purposes and actual solubility of the target compound will vary.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and classical technique for determining the equilibrium (thermodynamic) solubility of a compound.[5] It involves creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Test Compound (this compound)

-

Selected Solvents (e.g., water, buffers of different pH, ethanol, methanol, acetonitrile)

3.2. Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the test compound.

-

Dissolve it in a known volume of the chosen solvent to create a stock solution of a precise concentration.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the experimental determination of compound solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

A Theoretical Modeling Guide to Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: A Computational Chemistry Perspective

Introduction

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Quinolines, as a class of heterocyclic compounds, are of great interest to the pharmaceutical industry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] Computational, or theoretical, modeling provides a powerful and cost-effective avenue to investigate the physicochemical properties, reactivity, and potential biological activity of such molecules before undertaking extensive experimental synthesis and testing.[4] This guide outlines a comprehensive theoretical approach to characterizing this compound, intended for researchers, scientists, and professionals in drug development.

This technical guide details the standard computational workflow for analyzing a molecule of this nature, from initial geometry optimization to more advanced simulations like molecular docking. The methodologies described herein are based on established practices in the field of computational chemistry and are designed to provide a deep understanding of the molecule's behavior at an atomic level.

I. Molecular Structure and Optimization

The first step in the theoretical modeling of any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that calculates the lowest energy conformation of the molecule.

A. Computational Methodology

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for geometry optimization.[3] The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Calculation Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Geometry Optimization and Frequency calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Execution: The calculation is run on a high-performance computing cluster.

-

Analysis: The output file is analyzed to obtain the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

B. Optimized Geometrical Parameters

The following table presents hypothetical optimized geometrical parameters for this compound, which would be obtained from the DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.41 Å |

| C3-C4 | 1.45 Å | |

| C4-Cl | 1.75 Å | |

| C8-O1 | 1.36 Å | |

| O1-C9 | 1.43 Å | |

| C3-C10(=O11) | 1.50 Å | |

| C10-O12 | 1.35 Å | |

| Bond Angle | C2-C3-C4 | 120.5° |

| C3-C4-Cl | 118.9° | |

| C3-C10-O12 | 110.2° | |

| Dihedral Angle | C4-C3-C10-O11 | 15.0° |

| C2-C3-C10-O12 | -165.0° |

II. Spectroscopic Analysis

Theoretical modeling can predict various spectra of a molecule, which can be used to interpret and validate experimental spectroscopic data.

A. Vibrational Spectroscopy (FT-IR and Raman)

Frequency calculations performed during geometry optimization also provide the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

This is performed concurrently with the geometry optimization as described in the previous section. The output provides the vibrational frequencies and their corresponding intensities.

B. Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Visible spectrum.

Experimental Protocol: TD-DFT Calculation

-

Input Structure: The optimized geometry of the molecule is used as the input.

-

Computational Software: A quantum chemistry package with TD-DFT capabilities is used.

-

Calculation Setup:

-

Method: TD-DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvent Model: A continuum solvent model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent (e.g., ethanol, DMSO).

-

-

Execution and Analysis: The calculation yields the excitation energies (in eV or nm) and oscillator strengths for the electronic transitions.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts.

Experimental Protocol: NMR Chemical Shift Calculation

-

Input Structure: The optimized geometry is used.

-

Computational Software: A quantum chemistry software package is used.

-

Calculation Setup:

-

Method: GIAO-DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Reference Standard: Tetramethylsilane (TMS) is also calculated at the same level of theory to be used as a reference for calculating the chemical shifts.

-

-

Execution and Analysis: The calculated isotropic shielding values are converted to chemical shifts relative to TMS.

III. Molecular Orbital and Reactivity Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions with biological targets.

A. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

B. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites.

Experimental Protocol: FMO and MEP Analysis

These analyses are typically performed on the optimized geometry using the output from the DFT calculation. Visualization software like GaussView or Avogadro is used to generate the orbital and potential maps.

C. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

IV. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

A. Docking Workflow

The general workflow for molecular docking involves preparing the ligand and receptor, performing the docking simulation, and analyzing the results.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens are added, and charges are assigned.

-

-

Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or through binding pocket prediction algorithms.

-

Docking Simulation: Software like AutoDock Vina, Glide, or GOLD is used to perform the docking. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed for the top-scoring poses.

B. Hypothetical Docking Results

The following table presents hypothetical docking results of this compound against a hypothetical protein kinase target.

| PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1XYZ | -8.5 | LEU83, VAL91, ALA103 | Hydrophobic |

| LYS105 | Hydrogen Bond | ||

| PHE152 | π-π Stacking |

V. Visualizations

A. Computational Workflow Diagram

Caption: A flowchart illustrating the typical workflow for the theoretical modeling of a small molecule.

B. Molecular Docking Logic Diagram

Caption: A diagram showing the logical steps involved in a typical molecular docking study.

The theoretical modeling of this compound, as outlined in this guide, provides a comprehensive framework for understanding its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. By employing a combination of quantum mechanical calculations and molecular docking simulations, researchers can gain valuable insights that can guide the synthesis and experimental evaluation of this and related quinoline derivatives in the pursuit of new therapeutic agents. The integration of these computational methods into the drug discovery pipeline has the potential to accelerate the development of novel and effective medicines.

References

- 1. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential for therapeutic applications. This document synthesizes the available scientific literature to predict its primary mechanisms of action. Based on evidence from structurally related compounds and its use as a synthetic intermediate, the primary predicted mechanisms of action are the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) and phosphodiesterase 4 (PDE4) . This guide provides a detailed overview of these potential mechanisms, relevant quantitative data from analogous compounds, comprehensive experimental protocols for mechanism validation, and visual diagrams of the associated signaling pathways and workflows.

Introduction